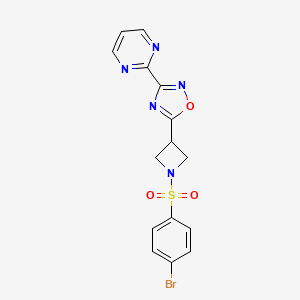
5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H12BrN5O3S and its molecular weight is 422.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole (CAS Number: 1324107-20-1) is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
- Molecular Formula : C₁₅H₁₂BrN₅O₃S
- Molecular Weight : 422.3 g/mol
- Structure : The compound features a sulfonamide group attached to an azetidine ring and a pyrimidine moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Specifically, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
A study highlighted that derivatives similar to our compound demonstrated strong antibacterial activity comparable to standard antibiotics like gentamicin. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Strong | |
| Escherichia coli | Moderate to Strong | |
| Pseudomonas aeruginosa | Moderate |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Notably, compounds similar to this compound have been tested against breast cancer cell lines (MCF-7). In combination with standard drugs like Imatinib, these compounds exhibited significant cytotoxicity and induced apoptosis in cancer cells .
Case Study :
In a study involving the MCF-7 breast cancer cell line:
- Compound Tested : 5-(1-(4-bromophenyl)sulfonylazetidin-3-yl)-3-methyl-1,2,4-oxadiazole
- Results : Induced apoptosis was confirmed through ELISA assays measuring DNA damage markers. The compound showed a dose-dependent decrease in cell viability .
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives have also been documented. These compounds are believed to inhibit pro-inflammatory cytokines and modulate immune responses. The specific pathways involved often include the inhibition of NF-kB signaling and COX enzymes .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinity of this compound to various biological targets. For instance:
Eigenschaften
IUPAC Name |
5-[1-(4-bromophenyl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O3S/c16-11-2-4-12(5-3-11)25(22,23)21-8-10(9-21)15-19-14(20-24-15)13-17-6-1-7-18-13/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDBPODJAMTGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














